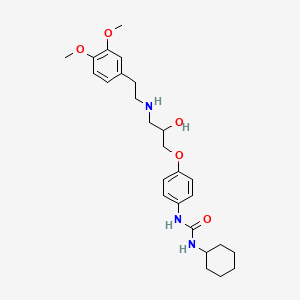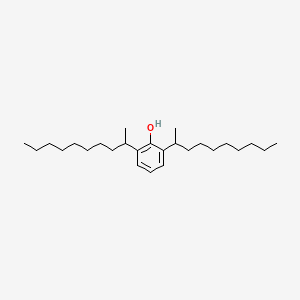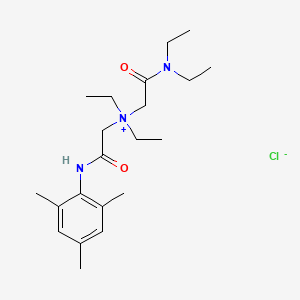
((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride is a complex organic compound with a unique structure that includes both diethylcarbamoyl and mesitylcarbamoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride typically involves multiple steps, starting with the preparation of the diethylcarbamoyl and mesitylcarbamoyl intermediates. These intermediates are then reacted with appropriate reagents under controlled conditions to form the final compound. Common reagents used in these reactions include phosgene, dimethylamine, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in flow reactors, where phosgene and dimethylamine are reacted at high temperatures to achieve high yields. The use of excess phosgene helps suppress the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, ((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride is used as a reagent in various organic synthesis reactions. It is particularly useful in the formation of carbamates and other nitrogen-containing compounds .
Biology
In biology, this compound is studied for its potential as a biochemical tool. It can be used to modify proteins and other biomolecules, aiding in the study of their functions and interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .
Industry
In industry, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique structure allows for the creation of specialized products with specific properties .
Mécanisme D'action
The mechanism of action of ((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride involves its interaction with specific molecular targets. It can bind to proteins and other biomolecules, altering their functions and interactions. This binding is often mediated by the carbamoyl groups, which can form covalent bonds with nucleophilic sites on the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylcarbamoyl chloride: A simpler compound with similar reactivity but lacking the mesitylcarbamoyl group.
Dimethylcarbamoyl chloride: Another related compound with different substituents on the nitrogen atom.
Uniqueness
((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride is unique due to the presence of both diethylcarbamoyl and mesitylcarbamoyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Propriétés
Numéro CAS |
79143-73-0 |
|---|---|
Formule moléculaire |
C21H36ClN3O2 |
Poids moléculaire |
398.0 g/mol |
Nom IUPAC |
[2-(diethylamino)-2-oxoethyl]-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C21H35N3O2.ClH/c1-8-23(9-2)20(26)15-24(10-3,11-4)14-19(25)22-21-17(6)12-16(5)13-18(21)7;/h12-13H,8-11,14-15H2,1-7H3;1H |
Clé InChI |
PFIGHIYYCWTOFN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C[N+](CC)(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


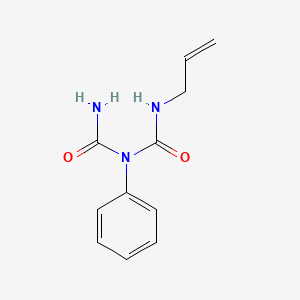
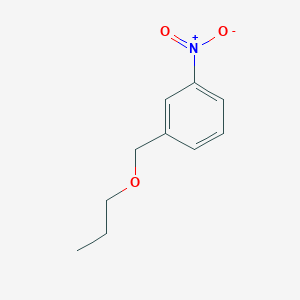

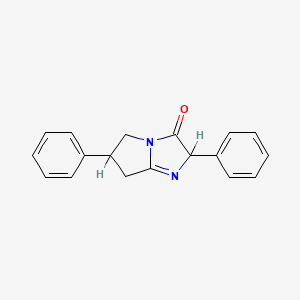


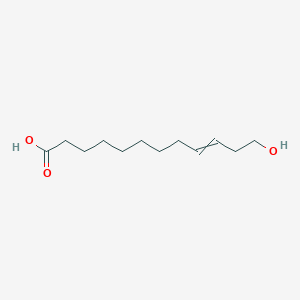
![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)

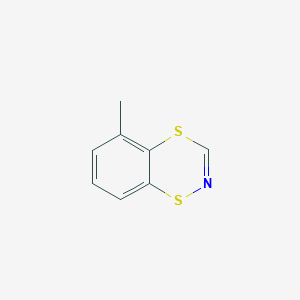
![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![1-[Methyl(nitroso)amino]butyl acetate](/img/structure/B14435158.png)
